Triphenylstannanecarbonitrile
Description
Triphenylstannanecarbonitrile is an organotin compound with the molecular formula C₁₉H₁₅NSn, comprising three phenyl groups (Ph), a tin (Sn) atom, and a carbonitrile (CN) functional group. Organotin compounds are widely used in catalysis, polymer stabilization, and organic synthesis due to their unique electronic and steric properties . While direct studies on this compound are absent in the provided evidence, its structural analogs offer insights into its properties and applications.
Properties
CAS No. |
2179-93-3 |
|---|---|
Molecular Formula |
C19H15NSn |
Molecular Weight |
376.0 g/mol |
IUPAC Name |
triphenylstannylformonitrile |
InChI |
InChI=1S/3C6H5.CN.Sn/c3*1-2-4-6-5-3-1;1-2;/h3*1-5H;; |
InChI Key |
CJEBLOABQNDNER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenylstannanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of triphenylstannyl chloride with sodium cyanide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized to ensure high yield and purity of the final product. Key factors include the choice of solvent, reaction temperature, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Triphenylstannanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can convert this compound into other organotin compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triphenyltin oxide, while substitution reactions can produce a variety of substituted organotin compounds.
Scientific Research Applications
Triphenylstannanecarbonitrile has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of triphenylstannanecarbonitrile involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Triphenylstannanecarbonitrile vs. 6-(Tributylstannanyl)-3-Pyridinecarbonitrile
- Substituents :
- Impact :
- The phenyl groups in this compound provide greater steric hindrance, reducing reactivity in nucleophilic substitutions but enhancing thermal stability.
- The pyridine ring in the latter compound may facilitate coordination to metal catalysts, making it more suitable for cross-coupling reactions.
This compound vs. Tetravinylstannane
- Substituents :
- Impact :
- Vinyl groups enable polymerization applications, whereas the nitrile group in this compound may favor electrophilic reactivity (e.g., nitrile hydrolysis or cycloadditions).
This compound vs. 3-Phenyl-3-oxetanecarbonitrile
- Structure :
- Impact :
- The oxetane ring introduces ring-strain reactivity, while the tin center in this compound enables catalytic or stoichiometric metal-mediated reactions.
Molecular Weight and Physical Properties
*Calculated based on formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
